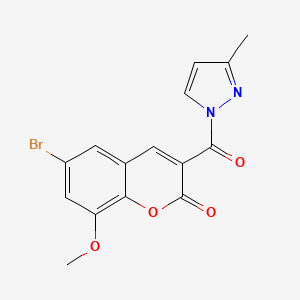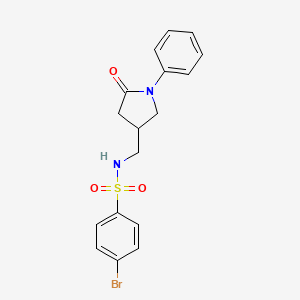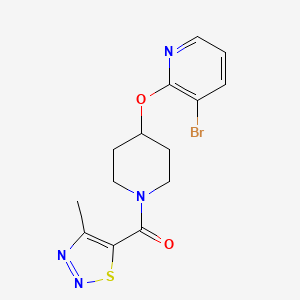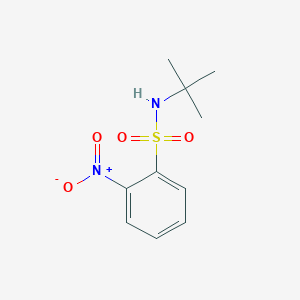
N-tert-butyl-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-tert-butyl-2-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C10H14N2O4S . It has a molecular weight of 258.3 . This compound is typically stored in a dark place, sealed in dry, room temperature conditions . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C10H14N2O4S . The 3D structure of similar compounds can be viewed using specific software .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 385.7°C at 760 mmHg .Mechanism of Action
N-t-Bu-2-NBSA acts as a reactant in the synthesis of various heterocyclic compounds, such as pyridines, pyrazines, quinolines, and indoles. It is also used in the synthesis of various pharmaceuticals and other organic compounds. In addition, N-t-Bu-2-NBSA acts as a catalyst in the synthesis of various polymers and other materials.
Biochemical and Physiological Effects
N-t-Bu-2-NBSA has been studied for its potential effects on biochemical and physiological systems. Studies have shown that N-t-Bu-2-NBSA has the potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to reduced inflammation, pain, and swelling. In addition, N-t-Bu-2-NBSA has been shown to have potential anti-tumor activity and to be an inhibitor of the enzyme acetylcholinesterase.
Advantages and Limitations for Lab Experiments
N-t-Bu-2-NBSA is a versatile compound that can be used in a variety of laboratory experiments and applications. It is relatively easy to synthesize and has been widely used in various scientific research fields. However, N-t-Bu-2-NBSA can be toxic and should be handled with caution. In addition, N-t-Bu-2-NBSA is a reactive compound and should be stored in a cool, dry place.
Future Directions
The potential applications of N-t-Bu-2-NBSA are numerous and varied. In the future, N-t-Bu-2-NBSA could be used in the synthesis of various pharmaceuticals and other organic compounds. In addition, N-t-Bu-2-NBSA could be used in the development of new drugs, as well as in the synthesis of various polymers and other materials. Furthermore, N-t-Bu-2-NBSA could be used in the development of new catalysts and reagents for the synthesis of various heterocyclic compounds. Finally, N-t-Bu-2-NBSA could be studied further to better understand its potential effects on biochemical and physiological systems.
Synthesis Methods
N-t-Bu-2-NBSA can be synthesized by the reaction of 2-nitrobenzenesulfonamide with tert-butyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out at a temperature of 40-50°C and yields N-t-Bu-2-NBSA as the major product. The reaction can also be conducted in the presence of other bases, such as sodium hydroxide or sodium bicarbonate, and yields N-t-Bu-2-NBSA as the major product.
Scientific Research Applications
N-t-Bu-2-NBSA has been widely used in various scientific research fields, such as biochemistry, physiology, and pharmacology. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrazines, quinolines, and indoles. N-t-Bu-2-NBSA has also been used in the synthesis of various pharmaceuticals and other organic compounds. In addition, N-t-Bu-2-NBSA has been used in the synthesis of various polymers and other materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
N-tert-butyl-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-7-5-4-6-8(9)12(13)14/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVQKJSICMYVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)
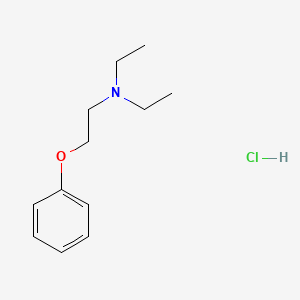
![N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide](/img/structure/B2947922.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2947923.png)
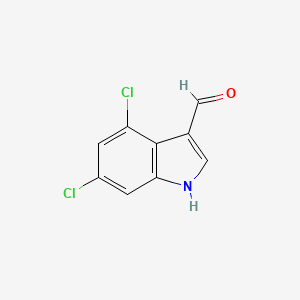
![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2947928.png)
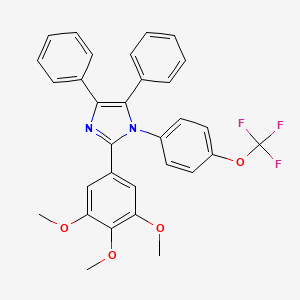
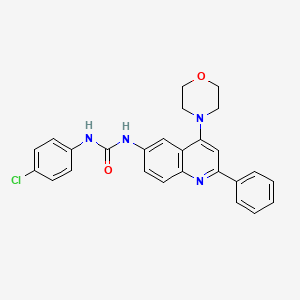

![(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2947935.png)

